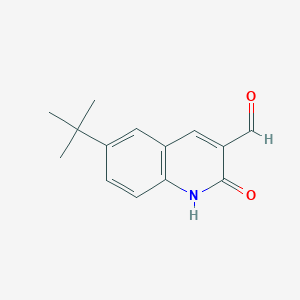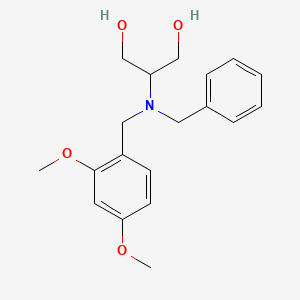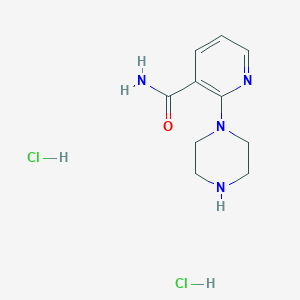
Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is a chemical compound with various applications in scientific research. It has an empirical formula of C12H23NO3 and a molecular weight of 229.32 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)N1CCC(COC)CC1 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Scientific Research Applications
Synthesis in Medicinal Chemistry
Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate plays a significant role as an intermediate in the synthesis of various pharmacologically relevant compounds. For instance, it is a crucial intermediate in the creation of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This synthesis process demonstrates the compound's utility in developing targeted therapeutic agents (Chen Xin-zhi, 2011).
Role in Vitamin Synthesis
The compound is also key in synthesizing derivatives of the natural product Biotin, a water-soluble vitamin essential for the metabolic cycle. It is synthesized from L-cystine and is involved in the biosynthesis of fatty acids, sugars, and α-amino acids, highlighting its importance in biochemistry and nutrition (Shuanglin Qin et al., 2014).
Application in Cancer Research
Another application of this compound is in the synthesis of Vandetanib, an anticancer drug. This synthesis process, involving steps like acylation and substitution, underlines the compound's versatility in medicinal chemistry and its contribution to developing new cancer treatments (Min Wang et al., 2015).
Development of Acid-Sensitive Amino Acid Derivatives
This compound is used to create acid-sensitive and highly hindered α-amino-acid methyl esters, showcasing its utility in synthesizing complex molecules with specific chemical properties. These derivatives are significant for developing pharmaceuticals and studying amino acid behavior in various environments (M. Hoffmann & D. Seebach, 1997).
Role in Developing Anticancer Intermediates
It serves as an essential intermediate for small molecule anticancer drugs, demonstrating its application in oncology. The synthesis of these compounds, often including steps like nucleophilic substitution and oxidation, is crucial for developing new therapeutic agents (Binliang Zhang et al., 2018).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is not available, similar compounds may pose hazards. For example, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate has hazard statements H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, and if it causes eye irritation .
properties
IUPAC Name |
tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDJLPAOKJSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


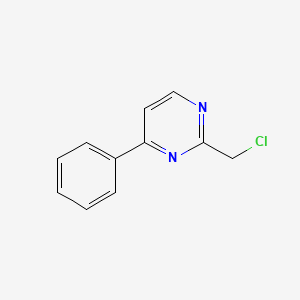

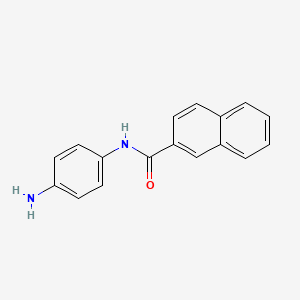

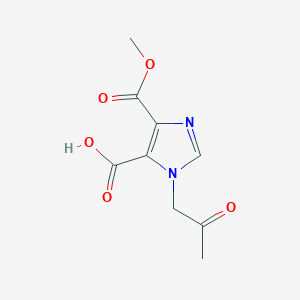
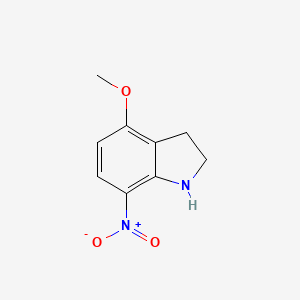
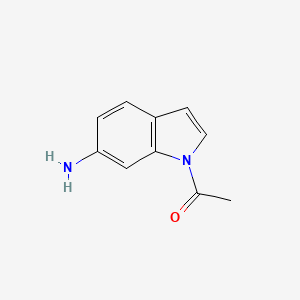



![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
